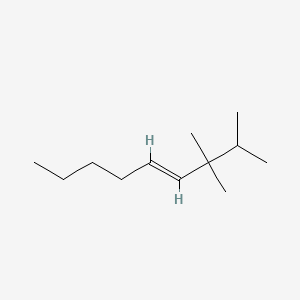
4-Nonene, 2,3,3-trimethyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3,3-Trimethyl-4-nonene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in its nonane chain, with three methyl groups attached to the second and third carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3,3-Trimethyl-4-nonene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base such as sodium hydride.
Dehydration of Alcohols: Another method involves the dehydration of a corresponding alcohol using acid catalysts like sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of (E)-2,3,3-Trimethyl-4-nonene may involve:
Catalytic Cracking: This process involves the catalytic cracking of larger hydrocarbons to produce smaller alkenes, including (E)-2,3,3-Trimethyl-4-nonene.
Hydroformylation: This method involves the hydroformylation of suitable olefins followed by hydrogenation to yield the desired compound.
化学反应分析
Types of Reactions: (E)-2,3,3-Trimethyl-4-nonene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkenes.
科学研究应用
(E)-2,3,3-Trimethyl-4-nonene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-2,3,3-Trimethyl-4-nonene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also interact with cellular membranes, affecting their fluidity and function.
相似化合物的比较
(E)-2,3,3-Trimethyl-4-octene: Similar structure but with one less carbon atom.
(E)-2,3,3-Trimethyl-4-decene: Similar structure but with one more carbon atom.
(E)-2,3,3-Trimethyl-4-undecene: Similar structure but with two more carbon atoms.
Uniqueness: (E)-2,3,3-Trimethyl-4-nonene is unique due to its specific chain length and the position of its double bond, which confer distinct chemical and physical properties compared to its homologs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC 名称 |
(E)-2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3/b10-9+ |
InChI 键 |
PHLRMLKPHZLDKR-MDZDMXLPSA-N |
手性 SMILES |
CCCC/C=C/C(C)(C)C(C)C |
规范 SMILES |
CCCCC=CC(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


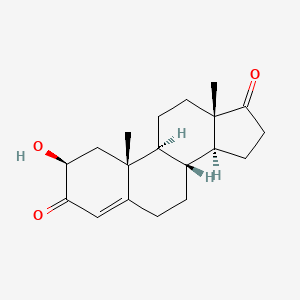


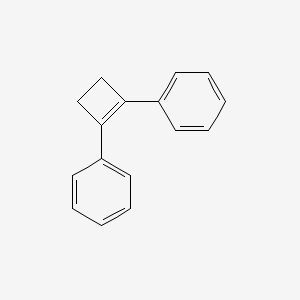

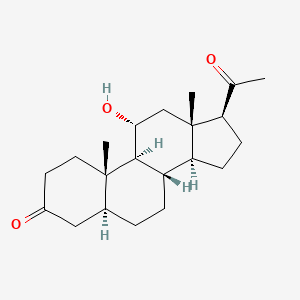

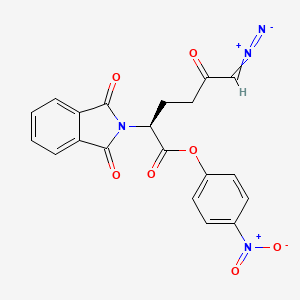

![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)

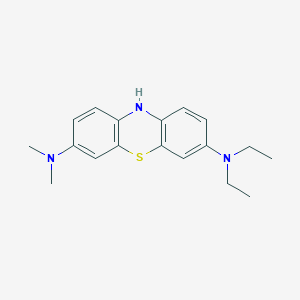
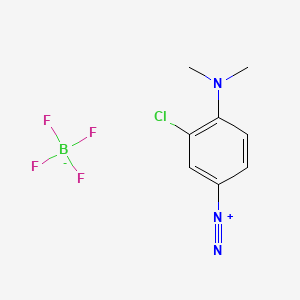
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
